((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane
Overview
Description
((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C13H20BrIOSi. It is characterized by the presence of bromine and iodine atoms attached to a benzyl group, which is further connected to a tert-butyl dimethylsilane moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-5-iodobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions, which are performed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane is primarily based on its ability to undergo substitution and coupling reactions. The bromine and iodine atoms serve as reactive sites for these transformations, allowing the compound to form new bonds and create complex structures. The tert-butyl dimethylsilane group provides stability and protects the benzyl group during reactions .
Comparison with Similar Compounds
Similar Compounds
(2-Bromoethoxy)-tert-butyldimethylsilane: This compound has a similar structure but with an ethoxy group instead of a benzyl group.
(3-Bromopropoxy)-tert-butyldimethylsilane: Another similar compound with a propoxy group.
Uniqueness
((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of both bromine and iodine atoms on the benzyl group, which provides multiple reactive sites for chemical transformations. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of complex molecules .
Properties
IUPAC Name |
(2-bromo-5-iodophenyl)methoxy-tert-butyl-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrIOSi/c1-13(2,3)17(4,5)16-9-10-8-11(15)6-7-12(10)14/h6-8H,9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXYPHQVHGTBMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrIOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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